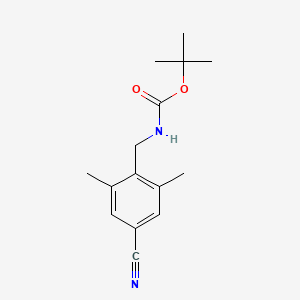

Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-cyano-2,6-dimethylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-6-12(8-16)7-11(2)13(10)9-17-14(18)19-15(3,4)5/h6-7H,9H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWSDGCIVQPCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzonitrile with potassium tert-butyl N-[(difluoroboranyl)methyl]carbamate in the presence of a palladium catalyst. The reaction is carried out in a mixture of dioxane and water, with caesium carbonate as a base, at a temperature of 110°C for 16 hours under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Formation of substituted benzylcarbamates.

Reduction Reactions: Formation of 4-amino-2,6-dimethylbenzylcarbamate.

Oxidation Reactions: Formation of 4-cyano-2,6-dimethylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Some key areas include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : Research indicates that certain carbamate derivatives can possess antibacterial and antifungal activities, suggesting applications in treating infections .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Protecting Group : Tert-butyl groups are commonly used as protecting groups for amines during multi-step syntheses due to their stability under various reaction conditions.

- Chemoselective Reactions : The compound has been utilized in chemoselective reactions for the functionalization of aromatic compounds, enhancing yields and selectivity .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, with IC50 values in the low micromolar range. This suggests that modifications to the structure can enhance anticancer properties.

Case Study 2: Antimicrobial Efficacy

A research paper highlighted the antimicrobial activity of several carbamate derivatives, including this compound. The study demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyano group and the carbamate moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

- Tert-butyl 4-cyano-2,6-dimethylphenylcarbamate

- Tert-butyl 4-cyano-2,6-dimethylbenzylamine

- Tert-butyl 4-cyano-2,6-dimethylbenzoate

Comparison: Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is unique due to the presence of both a cyano group and a carbamate moiety on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these groups.

Biological Activity

Tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : Not specified in available literature.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It interacts with specific receptors, potentially modulating signaling pathways that are crucial for various physiological responses.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. This suggests potential for development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

The antimicrobial properties were assessed against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed that this compound effectively inhibited the growth of E. coli, indicating its potential use as an antibacterial agent.

Case Study 3: Anti-inflammatory Effects

In a study focusing on inflammation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. It showed an IC50 value of 20 µM, indicating moderate anti-inflammatory activity that could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : Its cytotoxic effects warrant further investigation into its mechanisms and potential combinations with existing chemotherapeutics.

- Infectious Diseases : The antimicrobial activity suggests possible applications in developing new antibiotics.

- Inflammatory Conditions : The anti-inflammatory properties indicate that it could be explored for managing conditions like arthritis or other inflammatory diseases.

Q & A

What are the established synthetic pathways for synthesizing tert-butyl 4-cyano-2,6-dimethylbenzylcarbamate, and what critical intermediates should be monitored during the process?

Basic

The synthesis typically involves multi-step reactions starting with benzylamine derivatives. A common approach includes introducing the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent cyanation and dimethylation steps require careful monitoring. Key intermediates such as the Boc-protected benzylamine and the cyano intermediate should be characterized using HPLC and NMR to ensure reaction progression .

How can dynamic NMR spectroscopy and DFT calculations resolve conformational ambiguities of the tert-butyl group in tert-butyl carbamate derivatives?

Advanced

Dynamic NMR at low temperatures can capture the interconversion between axial and equatorial conformations of the tert-butyl group. For example, studies on hexahydro-1,3,5-triazacyclohexanes demonstrated that combining variable-temperature NMR with DFT calculations (including explicit solvent models) accurately predicts the dominant conformer in solution, addressing discrepancies between solid-state and solution-phase data .

What spectroscopic and chromatographic methods are optimal for characterizing this compound, and what specific spectral signatures are indicative of successful synthesis?

Basic

Key techniques include:

- ¹H/¹³C NMR : Look for the tert-butyl singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), and the cyano group’s carbon signal near 115–120 ppm (¹³C).

- IR Spectroscopy : Confirm the carbamate C=O stretch at ~1680–1720 cm⁻¹ and the cyano peak at ~2200–2260 cm⁻¹.

- HPLC-MS : Monitor molecular ion peaks (M+H⁺) matching the expected molecular weight .

What strategies mitigate steric hindrance effects caused by the tert-butyl group during nucleophilic substitution reactions involving tert-butyl carbamates?

Advanced

Steric hindrance can be minimized by:

- Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

- Employing elevated temperatures (80–100°C) to overcome activation barriers.

- Introducing directing groups (e.g., electron-withdrawing substituents) to orient reactants favorably. Kinetic studies comparing tert-butyl with less bulky analogs (e.g., methyl) provide insights into steric contributions .

How should tert-butyl carbamate derivatives be stored to prevent decomposition during extended research studies?

Basic

Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass containers to avoid light-induced degradation. Periodic NMR analysis (every 3–6 months) is recommended to assess stability. Avoid exposure to strong acids/bases, as the carbamate bond is labile under extreme pH .

How do contradictory reports on the reactivity of tert-butyl carbamates in Suzuki-Miyaura couplings arise, and how can they be reconciled methodologically?

Advanced

Discrepancies often stem from variations in:

- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen multiple catalysts and ligands.

- Base selection : K₂CO₃ vs. Cs₂CO₃. Conduct pH-dependent kinetic studies.

- Solvent effects : Dioxane vs. THF. Use Hammett plots to correlate solvent polarity with reaction rates. Cross-validate findings via in situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.